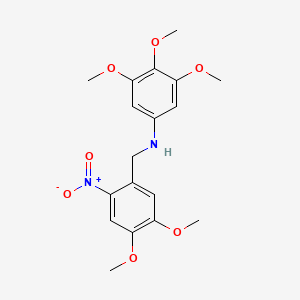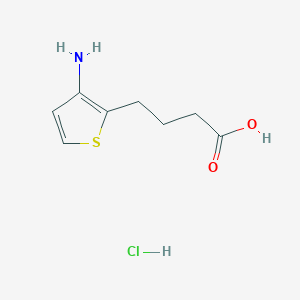![molecular formula C17H23N3O4S B4999619 1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4999619.png)
1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide, also known as SPP-100, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded proteins, which induces apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
Mechanism of Action
1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide inhibits the activity of proteasomes by binding to the active site of the enzyme. This binding prevents the degradation of proteins, leading to the accumulation of misfolded proteins within the cell. The accumulation of misfolded proteins activates the unfolded protein response (UPR), which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes. This compound also has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be produced on a large scale with high purity. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, this compound also has limitations for laboratory experiments. It is a relatively new compound that requires further research to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide. One area of research is the development of new synthetic compounds that can inhibit the activity of proteasomes with greater specificity and potency. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Synthesis Methods
The synthesis of 1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with piperidinecarboxamide in the presence of a base. The reaction yields this compound as a white solid with a purity of over 98%. This synthesis method has been optimized to produce this compound on a large scale for laboratory experiments.
properties
IUPAC Name |
1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c18-17(22)13-8-11-19(12-9-13)25(23,24)15-6-4-14(5-7-15)20-10-2-1-3-16(20)21/h4-7,13H,1-3,8-12H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSUQBAZFYBQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4999540.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)

![1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
![2,2'-oxybis[N-(2-hydroxyphenyl)acetamide]](/img/structure/B4999594.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-ethylbenzene](/img/structure/B4999603.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)

![4-(benzyloxy)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4999630.png)
![2-tert-butyl-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4999631.png)
![1-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999634.png)